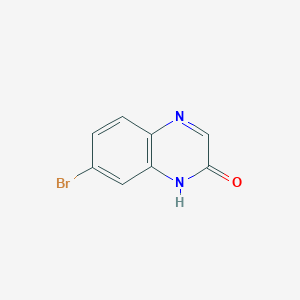

7-bromoquinoxalin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVQWJPOMIRXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406762 | |

| Record name | 7-bromo-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82031-32-1 | |

| Record name | 7-bromo-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-bromoquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-bromoquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline compound.[1] It is sparingly soluble in water but shows solubility in various organic solvents.[1] The quinoxalinone core is a recognized "privileged scaffold" in drug development, frequently found in pharmacologically active compounds.[2]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.05 g/mol | [3] |

| CAS Number | 82031-32-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >300 °C (decomposes) | |

| ACD/LogP | 2.01 | [1] |

| pKa (Predicted) | 8.23 ± 0.70 | [1] |

| Polar Surface Area | 32.67 Ų | [1] |

| Index of Refraction | 1.72 | [1] |

| Molar Refractivity | 48.82 cm³ | [1] |

| Molar Volume | 123.5 cm³ | [1] |

| Surface Tension | 59 dyne/cm | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoxalinone ring system.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 8.1 | s | H-3 |

| ~ 7.8 | d | H-5 |

| ~ 7.6 | d | H-8 |

| ~ 7.4 | dd | H-6 |

| ~ 12.5 | br s | N1-H (amide) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the eight aromatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C-2 (C=O) |

| ~ 145 | C-8a |

| ~ 138 | C-4a |

| ~ 135 | C-6 |

| ~ 132 | C-5 |

| ~ 130 | C-3 |

| ~ 120 | C-7 |

| ~ 118 | C-8 |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Strong, Broad | N-H Stretch (Amide) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1650 - 1680 | Strong | C=O Stretch (Amide I) |

| 1610 - 1630 | Medium | C=N Stretch |

| 1585 - 1600 | Medium | C=C Aromatic Ring Stretch |

| ~ 800 | Strong | C-Br Stretch |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2 peak.

| m/z | Interpretation |

| 224/226 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 196/198 | Loss of CO |

| 145 | Loss of Br |

| 117 | Loss of Br and CO |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of quinoxalin-2(1H)-one.

Materials:

-

Quinoxalin-2(1H)-one

-

Glacial Acetic Acid

-

Bromine

-

Ice water

Procedure:

-

Dissolve quinoxalin-2(1H)-one (1.0 eq.) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and dry under vacuum to afford this compound as an off-white solid.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoxalinone scaffold is present in a number of compounds investigated as anti-infective and antineoplastic agents.[2] The bromine atom at the 7-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Potential as a Kinase Inhibitor Scaffold

Quinoxalinone derivatives have been designed and synthesized as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] One such important pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a key role in tumor angiogenesis. The diagram below illustrates a simplified, representative signaling pathway that could be targeted by inhibitors derived from the this compound scaffold.

This pathway illustrates how a kinase inhibitor can block the signaling cascade at the receptor level, thereby preventing downstream events that lead to cell proliferation and angiogenesis, which are hallmarks of cancer. The development of novel derivatives from this compound could lead to potent and selective inhibitors of such pathways.[4]

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 7-bromoquinoxalin-2(1H)-one: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, antiviral, and antibacterial properties.[1][2] Among the numerous synthetic precursors, 7-bromoquinoxalin-2(1H)-one stands out as a pivotal intermediate. Its strategic bromination provides a reactive handle for introducing diverse functional groups through cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery.[1] This guide presents a comprehensive technical overview of the structure elucidation of this compound, detailing its physicochemical properties, a robust synthesis protocol, and the spectroscopic data integral to its structural confirmation.

Compound Identification and Physicochemical Properties

The fundamental identity of this compound is established by its unique chemical and physical characteristics. These identifiers are crucial for regulatory documentation, database referencing, and experimental design. The compound typically appears as a white to off-white solid.[1]

| Property | Data | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 82031-32-1 | [1][3] |

| Molecular Formula | C₈H₅BrN₂O | [1][4] |

| Molecular Weight | 225.04 g/mol | [4] |

| Monoisotopic Mass | 223.95853 Da | [1] |

| Appearance | White to Off-White Solid | [1] |

| SMILES | O=C1NC2=CC(Br)=CC=C2N=C1 | [3] |

| InChIKey | PXVQWJPOMIRXQL-UHFFFAOYSA-N | [4] |

Synthesis and Characterization Workflow

The elucidation of this compound's structure is a systematic process that begins with its synthesis, followed by purification and detailed spectroscopic analysis. The logical flow from starting materials to a confirmed molecular structure is outlined below.

Experimental Protocols

Synthesis via Direct Bromination

A common and efficient method for preparing this compound is the direct bromination of the parent quinoxalin-2(1H)-one.[3]

Materials:

-

Quinoxalin-2(1H)-one (1.0 eq.)

-

Acetic Acid (Glacial)

-

Bromine (1.0 eq.)

-

Ice water

Procedure:

-

Dissolve quinoxalin-2(1H)-one (e.g., 54.64 g, 374 mmol) in a suitable volume of acetic acid (e.g., 1000 mL).[3]

-

Separately, prepare a solution of bromine (e.g., 19.18 mL, 374 mmol) in acetic acid (e.g., 200 mL).[3]

-

Slowly add the bromine solution to the quinoxalinone solution with stirring at room temperature.[3]

-

Continue stirring the reaction mixture for 12 hours at room temperature.[3]

-

Upon reaction completion, pour the mixture into a large volume of ice water to precipitate the product.[3]

-

Collect the resulting precipitate by filtration and dry thoroughly. This procedure typically yields this compound as an off-white solid with a high yield (approx. 88%).[3]

Spectroscopic Data and Structural Analysis

The definitive confirmation of the this compound structure relies on a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and the elemental composition, particularly the presence of a single bromine atom. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in two major molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

| Technique | Ion | Expected m/z | Relative Abundance |

| Mass Spec (GC-MS) | [M]+ (C₈H₅79BrN₂O) | ~223.96 | ~100% |

| [M+2]+ (C₈H₅81BrN₂O) | ~225.96 | ~98% |

Table 1: Expected Mass Spectrometry Data for this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern. While specific experimental spectra are found in dedicated databases, the expected chemical shifts and coupling patterns can be reliably predicted based on the structure.

1H NMR: The proton NMR spectrum is expected to show signals for three aromatic protons and one exchangeable N-H proton.

-

The proton at C5 (ortho to the bromine atom) would likely appear as a doublet.

-

The proton at C8 would appear as a doublet.

-

The proton at C6 (between the two other aromatic protons) would appear as a doublet of doublets.

-

The proton at C3 would be a singlet.

-

The N1-H proton would appear as a broad singlet, which is exchangeable with D₂O.

13C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

The carbonyl carbon (C2) will be the most downfield signal.

-

Four signals will be in the aromatic region for carbons bearing a proton (CH).

-

Three signals will correspond to the quaternary carbons (C4a, C7, C8a), with the signal for C7 (bonded to bromine) being significantly shifted.

| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |

| ¹H | 11.0 - 12.5 | br s | N1-H |

| 8.0 - 8.2 | s | C3-H | |

| 7.8 - 8.0 | d | C5-H or C8-H | |

| 7.6 - 7.8 | d | C8-H or C5-H | |

| 7.4 - 7.6 | dd | C6-H | |

| ¹³C | 155 - 165 | s | C2 (C=O) |

| 120 - 145 | m | Aromatic Carbons | |

| 115 - 120 | s | C7-Br |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or building block.[1] The bromine atom at the C7 position is readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows medicinal chemists to rapidly synthesize a diverse range of analogues for biological screening.[1] Its use as a scaffold has been implicated in the development of potential DNA intercalators and kinase inhibitors.[1]

Conclusion

The structure of this compound is unambiguously determined through a standard analytical workflow. Its synthesis is achieved efficiently via direct bromination of quinoxalin-2(1H)-one. Definitive structural proof is secured using mass spectrometry, which confirms the molecular formula and the presence of bromine, and by NMR spectroscopy, which elucidates the precise connectivity and substitution pattern of the molecule's framework. The primary significance of this compound lies not in its inherent biological activity but in its utility as a versatile synthetic intermediate, empowering the exploration of the vast chemical space around the quinoxalinone scaffold for the discovery of novel therapeutic agents.

References

In-Depth Technical Guide: 7-bromoquinoxalin-2(1H)-one (CAS: 82031-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromoquinoxalin-2(1H)-one is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, frequently found in compounds with diverse pharmacological activities.[2] The presence of a bromine atom at the 7-position provides a reactive handle for further chemical modifications, making it a versatile building block for the development of novel therapeutics, particularly in the areas of oncology and virology.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors and other potential drug candidates.

Chemical and Physical Properties

This compound presents as a white to off-white solid and is sparingly soluble in water.[1] Its fundamental structure consists of a quinoxaline ring system with a bromine substituent at the 7-position and a carbonyl group at the 2-position.[1]

| Property | Value | Reference |

| CAS Number | 82031-32-1 | [1] |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.045 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Topological Polar Surface Area | 41.5 Ų | [3] |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=O)C=N2 | [1] |

| InChI Key | PXVQWJPOMIRXQL-UHFFFAOYSA-N | [4] |

Synthesis

The synthesis of this compound is typically achieved through the bromination of a quinoxalin-2(1H)-one precursor.

General Synthesis Protocol

A common method involves the electrophilic substitution of quinoxalin-2(1H)-one with bromine in a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Quinoxalin-2(1H)-one

-

Bromine

-

Acetic Acid

-

Ice water

-

-

Procedure:

-

Dissolve quinoxalin-2(1H)-one in acetic acid.

-

Slowly add a solution of bromine in acetic acid to the quinoxalin-2(1H)-one solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration and dry to yield this compound as an off-white solid.

-

This straightforward procedure provides a high yield of the desired product.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various pharmaceutical compounds, particularly those targeting signaling pathways implicated in cancer and viral diseases.[1] The quinoxaline scaffold is known to be a key component in molecules that act as DNA intercalators and kinase inhibitors.[1]

Kinase Inhibitors

Quinoxaline derivatives have shown significant promise as inhibitors of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

4.1.1. PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a common event in many human cancers. Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a potent strategy to block this oncogenic pathway.[1]

Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

4.1.2. PDK1 Inhibition

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several downstream kinases, including Akt, and is a key component of the PI3K signaling pathway.[5] The development of PDK1 inhibitors is a promising strategy for cancer therapy. Substituted 3-anilino-quinolin-2(1H)-ones, which can be synthesized from bromo-substituted quinolinones, have been investigated as PDK1 inhibitors.[5]

4.1.3. FGFR1 Inhibition

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[6] 3-vinyl-quinoxalin-2(1H)-one derivatives have been synthesized and evaluated as novel FGFR1 inhibitors, demonstrating potent antitumor activity.[6]

Antiviral and Anticancer Activity

Derivatives of this compound have been explored for their potential as both antiviral and anticancer agents. The core structure is a versatile scaffold for generating libraries of compounds for high-throughput screening.

DNA Intercalators

The planar structure of the quinoxaline ring system allows it to intercalate between the base pairs of DNA, a mechanism of action for several established anticancer drugs.[1] This interaction can disrupt DNA replication and transcription, leading to cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds derived from this compound.

Synthesis of a Quinoxaline-based Kinase Inhibitor (General Workflow)

The synthesis of more complex quinoxaline derivatives often involves multi-step reactions starting from this compound. A general workflow is depicted below.

Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Cytotoxicity Assay Protocol

To assess the anticancer potential of synthesized quinoxaline derivatives, a cytotoxicity assay is a fundamental experiment.

Experimental Protocol: MTT Cytotoxicity Assay

-

Materials:

-

Synthesized quinoxaline compounds

-

Cancer cell line (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

-

Kinase Inhibition Assay Protocol

To determine the specific inhibitory activity of the compounds against a target kinase, an in vitro kinase assay is performed.

Experimental Protocol: In Vitro Kinase Assay

-

Materials:

-

Synthesized quinoxaline compounds

-

Recombinant active kinase (e.g., PDK1, FGFR1)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the synthesized compounds.

-

In a multi-well plate, add the kinase, its substrate, and the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at an optimal temperature.

-

Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced or the amount of phosphorylated substrate).

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

-

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its chemical properties allow for the straightforward synthesis of a diverse range of quinoxaline derivatives. These derivatives have demonstrated significant potential as inhibitors of key signaling pathways, particularly those involved in cancer progression, such as the PI3K/mTOR and FGFR pathways. The quinoxaline scaffold's ability to be tailored for specific biological targets, combined with its potential as a DNA intercalator, ensures that this compound will continue to be a compound of great interest to researchers and scientists in the pharmaceutical industry. Further exploration of its derivatives is likely to yield novel and effective therapeutic agents for a variety of diseases.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

synthesis of 7-bromoquinoxalin-2(1H)-one from o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 7-bromoquinoxalin-2(1H)-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis originates from the readily available starting material, o-phenylenediamine. This document details the necessary experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound from o-phenylenediamine is most effectively achieved through a two-step process. The initial step involves the regioselective bromination of o-phenylenediamine to produce the key intermediate, 4-bromo-o-phenylenediamine. The subsequent step is a cyclocondensation reaction of this intermediate with a suitable two-carbon synthon, such as glyoxylic acid or its derivatives, to form the desired quinoxalinone ring system.

Experimental Protocols

Step 1: Synthesis of 4-bromo-o-phenylenediamine

A common and effective method for the synthesis of 4-bromo-o-phenylenediamine involves the protection of the amino groups of o-phenylenediamine by acetylation, followed by bromination and subsequent deprotection.

Protocol:

-

Acetylation: In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid. Cool the solution in an ice bath and add acetic anhydride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Bromination: Cool the reaction mixture to room temperature and add sodium bromide. Subsequently, add 30% hydrogen peroxide dropwise over a period of 2 hours, maintaining the temperature at 50°C. Continue stirring for an additional 2 hours.

-

Work-up and Isolation of Intermediate: Pour the reaction mixture into ice water containing sodium sulfite to quench any remaining bromine. The resulting precipitate, 4-bromo-N,N'-diacetylo-phenylenediamine, is collected by filtration, washed with water, and dried.

-

Hydrolysis (Deprotection): Suspend the dried intermediate in a mixture of methanol and a 5N aqueous sodium hydroxide solution. Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Purification: Cool the reaction mixture and pour it into cold water. Extract the product with a suitable organic solvent such as dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-bromo-o-phenylenediamine can be further purified by recrystallization from a solvent system like tert-butyl methyl ether to yield a tan solid.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of 4-bromo-o-phenylenediamine with a glyoxylic acid equivalent.

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-o-phenylenediamine in methanol.

-

Reagent Addition: To this suspension, add a solution of glyoxylic acid monohydrate in water.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Typically, the reaction is complete within a few hours.

-

Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration. Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product, this compound, can be dried under vacuum. Further purification can be achieved by recrystallization if necessary.

An alternative approach involves the direct bromination of quinoxalin-2(1H)-one.

Alternative Protocol:

-

Reaction Setup: Dissolve quinoxalin-2(1H)-one in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 12 hours.

-

Work-up and Isolation: Pour the reaction mixture into ice water. The resulting precipitate is collected by filtration and dried to afford this compound.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound via Bromination of Quinoxalin-2(1H)-one.

| Parameter | Value |

| Starting Material | Quinoxalin-2(1H)-one |

| Reagents | Bromine, Acetic Acid |

| Reaction Time | 12 hours |

| Reaction Temperature | Room Temperature |

| Yield | 88% |

| Appearance | Off-white solid |

Visualization of Workflow

Caption: Synthetic workflow for this compound.

Reaction Pathway

Spectroscopic and Synthetic Profile of 7-bromoquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 7-bromoquinoxalin-2(1H)-one. This compound is of interest in medicinal chemistry and drug development due to its quinoxalinone core, a scaffold present in various biologically active molecules.[1] This document summarizes its key analytical data and provides a robust experimental procedure for its preparation.

Spectroscopic Data

The following tables present the key spectroscopic data for this compound. This data is essential for the characterization and quality control of the compound in research and development settings.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.2 | br s | - | N1-H |

| ~8.10 | s | - | H-3 |

| ~7.85 | d | ~2.0 | H-6 |

| ~7.70 | dd | ~8.8, 2.0 | H-8 |

| ~7.35 | d | ~8.8 | H-5 |

Note: Predicted values are based on the analysis of quinoxalin-2(1H)-one and related bromo-substituted aromatic compounds. The bromine atom at position 7 is expected to cause a downfield shift of adjacent protons (H-6 and H-8) and influence the coupling patterns.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~154.5 | C-2 |

| ~145.0 | C-8a |

| ~135.0 | C-7 |

| ~132.0 | C-4a |

| ~130.5 | C-6 |

| ~129.0 | C-5 |

| ~120.0 | C-3 |

| ~118.0 | C-8 |

Note: Predicted chemical shifts are derived from the known spectrum of quinoxalin-2(1H)-one, with adjustments for the substituent effect of the bromine atom on the aromatic ring.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H stretch (amide) |

| ~1670 | Strong | C=O stretch (amide) |

| ~1610, 1580 | Medium | C=C stretch (aromatic) |

| ~1480 | Medium | C-N stretch |

| ~830 | Strong | C-H out-of-plane bend (para-substituted) |

| ~600 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data

-

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 224/226 | High | [M]⁺, [M+2]⁺ (presence of Br) |

| 196/198 | Medium | [M-CO]⁺ |

| 117 | Medium | [M-CO-Br]⁺ |

The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.

Experimental Protocol: Synthesis of this compound

This section details the experimental procedure for the synthesis of this compound.

Reaction Scheme:

4-bromo-1,2-phenylenediamine + Glyoxylic Acid → this compound

Materials:

-

4-bromo-1,2-phenylenediamine

-

Glyoxylic acid monohydrate

-

Ethanol

-

Water

-

Hydrochloric acid (2M)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (53.5 mmol) of 4-bromo-1,2-phenylenediamine in 100 mL of ethanol.

-

To this solution, add a solution of 5.4 g (58.8 mmol) of glyoxylic acid monohydrate in 20 mL of water.

-

Add 10 mL of 2M hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a solid.

-

Dry the purified product under vacuum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Caption: Complementary Nature of Spectroscopic Techniques.

References

7-bromoquinoxalin-2(1H)-one solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 7-bromoquinoxalin-2(1H)-one in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is intended for researchers, chemists, and professionals in the field of drug development.

Compound Overview

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound. Its structure, featuring a bromine substituent and a lactam functional group, influences its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in synthesis, purification, formulation, and biological screening.

Solubility Data

The solubility of this compound has been qualitatively and quantitatively assessed in several common organic solvents. The available data is summarized in the table below. It is important to note that quantitative data for this specific compound is limited in publicly accessible literature, and the provided values should be considered as a starting point for experimental work.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | 4.75 mg/mL |

| Methanol | CH₄O | 32.04 | Soluble | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Likely Soluble | Data not available |

| Ethanol | C₂H₆O | 46.07 | Sparingly Soluble | Data not available |

| Acetone | C₃H₆O | 58.08 | Sparingly Soluble | Data not available |

| Acetonitrile | C₂H₃N | 41.05 | Sparingly Soluble | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Poorly Soluble | Data not available |

| Chloroform | CHCl₃ | 119.38 | Poorly Soluble | Data not available |

Note: "Likely Soluble" is inferred based on the polarity and solvent properties similar to those in which solubility has been confirmed. "Sparingly Soluble" and "Poorly Soluble" are estimations based on the properties of similar heterocyclic compounds.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the equilibrium solubility determination by the shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, Methanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve.

-

Accurately pipette a fixed volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

A standard calibration curve of this compound of known concentrations should be prepared in the same solvent.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The final solubility is typically expressed in mg/mL or mol/L.

-

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its handling and application in research and development. While it exhibits good solubility in polar aprotic solvents like DMSO, its solubility in other common organic solvents requires further quantitative investigation. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for advancing the use of this compound in various scientific disciplines.

An In-depth Technical Guide to the Physical and Chemical Stability of 7-bromoquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromoquinoxalin-2(1H)-one is a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry, primarily utilized as a versatile building block in the synthesis of various biologically active molecules.[1][2] Understanding its physical and chemical stability is paramount for its effective application in drug discovery and development, ensuring the integrity, efficacy, and safety of downstream products. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines a systematic approach to evaluating its chemical stability based on established principles of forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of specific experimental stability data for this compound in published literature, this guide synthesizes available information with theoretical considerations and standard pharmaceutical testing protocols to serve as a foundational resource.

Physicochemical Properties

This compound is a white to yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below. These parameters are crucial for understanding its behavior in various solvent systems and its potential for oral absorption and bioavailability, as predicted by computational models.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.05 g/mol | [1] |

| Appearance | White to Yellow Solid | [1] |

| Predicted pKa | 8.23 ± 0.70 | [1] |

| Solubility | Sparingly soluble in water | [1] |

Table 2: Computed Physicochemical Parameters

| Parameter | Value | Source |

| ACD/LogP | 2.01 | [1] |

| ACD/LogD (pH 5.5) | 2.01 | [1] |

| ACD/LogD (pH 7.4) | 1.95 | [1] |

| Polar Surface Area | 32.67 Ų | [1] |

| #H bond acceptors | 3 | [1] |

| #H bond donors | 1 | [1] |

Chemical Stability and Forced Degradation Studies

Objectives of Forced Degradation Studies

-

To identify the degradation products of this compound under various stress conditions.

-

To elucidate the potential degradation pathways.

-

To develop and validate a stability-indicating analytical method.

-

To understand the intrinsic stability of the molecule for formulation and packaging development.

Experimental Protocols for Forced Degradation

The following protocols are proposed for conducting forced degradation studies on this compound. The extent of degradation should ideally be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

2.2.1. Hydrolytic Degradation

-

Acidic Conditions: A solution of this compound (e.g., 1 mg/mL) in 0.1 N HCl is refluxed at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Samples are withdrawn at each time point, neutralized, and analyzed.

-

Basic Conditions: A solution of this compound (e.g., 1 mg/mL) in 0.1 N NaOH is refluxed at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Samples are withdrawn, neutralized, and analyzed.

-

Neutral Conditions: A solution of this compound (e.g., 1 mg/mL) in purified water is refluxed at 80°C for a specified period. Samples are withdrawn and analyzed.

2.2.2. Oxidative Degradation

A solution of this compound (e.g., 1 mg/mL) is treated with a solution of hydrogen peroxide (e.g., 3-30% v/v) at room temperature for a specified period. The reaction is monitored at various time points. The quinoxalinone ring system may be susceptible to N-oxidation or other oxidative cleavage reactions.

2.2.3. Thermal Degradation

The solid compound is exposed to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C) for a defined period. Samples are withdrawn periodically and analyzed to assess the formation of any thermal degradants.

2.2.4. Photolytic Degradation

The solid compound and a solution of the compound (in a suitable solvent like methanol or acetonitrile) are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample is maintained to differentiate between light-induced and thermal degradation.

Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the parent compound from its degradation products.

-

Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector. Mass Spectrometry (MS) detection can be coupled for the identification of degradation products.

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized under forced degradation conditions. The lactam ring in the quinoxalinone core could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening. The bromine substituent might undergo nucleophilic substitution or dehalogenation under certain conditions. Oxidative conditions could lead to the formation of N-oxides or hydroxylated derivatives.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for conducting the chemical stability assessment of this compound.

Caption: Generalized workflow for the stability assessment of this compound.

Conclusion

While this compound is a valuable starting material in medicinal chemistry, a thorough understanding of its stability is crucial for its successful application. This guide has consolidated the available physicochemical data and provided a detailed, albeit theoretical, framework for assessing its chemical stability through forced degradation studies. The proposed experimental protocols and analytical methodologies offer a robust starting point for researchers to establish a comprehensive stability profile for this compound. The insights gained from such studies will be instrumental in guiding formulation development, defining storage conditions, and ensuring the quality and reliability of any resulting pharmaceutical products. Further experimental investigations are necessary to confirm the hypothesized degradation pathways and to quantify the stability of this compound under various conditions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 82031-32-1 [chemicalbook.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Quoxalinone Derivatives: A Technical Guide for Drug Discovery

Introduction

Quinoxalinone and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of quinoxalinone derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.

Anticancer Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer activity of quinoxalinone derivatives is primarily attributed to their ability to interfere with critical cellular processes, including:

-

Kinase Inhibition: A significant number of quinoxalinone compounds act as inhibitors of various protein kinases that are pivotal for cancer cell signaling. Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met kinase, which are crucial for tumor angiogenesis, cell growth, and proliferation.[1]

-

Topoisomerase II Inhibition: Certain quinoxalinone derivatives function as topoisomerase II inhibitors. These agents stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent apoptosis.[2]

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone-based anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, often at the G2/M phase.[1][3] This is frequently a downstream consequence of their primary mechanism of action.

Quantitative Anticancer Data

The in vitro anticancer activity of various quinoxalinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |

| Compound VIIIc | HCT116 (Colon) | Cell Cycle Arrest (G2/M) | 2.5 | [4] |

| Compound XVa | HCT116 (Colon) | Not Specified | 4.4 | [4] |

| Compound IV | PC-3 (Prostate) | Topoisomerase II Inhibitor | 2.11 | [5] |

| Compound III | PC-3 (Prostate) | Topoisomerase II Inhibitor | 4.11 | [5] |

| Compound 11 | MCF-7 (Breast) | EGFR/COX-2 Inhibitor | 0.81 | [5] |

| Compound 13 | MCF-7 (Breast) | EGFR/COX-2 Inhibitor | 0.95 | [5] |

| Compound 4m | A549 (Lung) | Apoptosis Induction | 9.32 | [5][6] |

| Compound 4b | A549 (Lung) | Not Specified | 11.98 | [5][6] |

| Compound 14 | MCF-7 (Breast) | Not Specified | 2.61 | [7] |

| Compound 8 | MGC-803 (Gastric) | Not Specified | 1.49 | [7] |

Experimental Protocols: Anticancer Evaluation

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well microplates

-

Human cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Quinoxalinone derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

-

Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[3]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Human cancer cell lines

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Treat cells with the quinoxalinone derivative for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[3]

-

Store the fixed cells at -20°C for at least 2 hours.[3]

-

Wash the cells with PBS and resuspend in PI staining solution.[3]

-

Incubate for 30 minutes at room temperature in the dark.[3]

-

Analyze the DNA content by flow cytometry.[3]

Signaling Pathway Visualization

Caption: Anticancer mechanisms of quinoxalinone derivatives.

Antimicrobial Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi. Their development offers a potential avenue to combat the growing challenge of antimicrobial resistance.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many quinoxalinone derivatives are still under investigation. However, some studies suggest that they may interfere with essential microbial processes such as DNA synthesis, protein synthesis, or cell wall integrity. Some derivatives have shown inhibitory activity against bacterial DNA gyrase.[8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoxalinone derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Compound 4a | S. aureus (MDRB) | 1.95 | [8] |

| Compound 7 | S. aureus (MDRB) | 3.9 | [8] |

| Compound 8a | E. coli (MDRB) | 7.81 | [8] |

| Compound 11b | P. aeruginosa (MDRB) | 15.62 | [8] |

| Compound 13 | C. albicans | 0.97 | [8] |

| Compound 16 | A. niger | 1.95 | [8] |

| Compound 2d | E. coli | 8 | [9] |

| Compound 3c | E. coli | 8 | [9] |

| Compound 10 | C. albicans | 16 | [9] |

| Quinoxaline Derivative | S. aureus (MRSA) | 1-4 | [10][11] |

MDRB: Multi-Drug Resistant Bacteria; MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microplates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

-

Quinoxalinone derivatives (dissolved in a suitable solvent)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the quinoxalinone derivative in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow Visualization

Caption: Workflow for MIC determination.

Antiviral Activity of Quinoxalinone Derivatives

Several quinoxalinone derivatives have been identified as potent inhibitors of various viruses, including DNA and RNA viruses. This highlights their potential for the development of new antiviral therapies.[9][12][13][14]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoxalinone derivatives can vary depending on the virus. Some compounds have been shown to inhibit viral reverse transcriptase, an essential enzyme for retroviruses like HIV.[15] Others may interfere with viral entry, replication, or assembly.

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound/Derivative | Virus | EC50 | Reference(s) |

| Compound 1a | Human Cytomegalovirus (HCMV) | <0.05 µM | [16] |

| Compound 20 | Human Cytomegalovirus (HCMV) | <0.05 µM | [16] |

| Ganciclovir (Reference) | Human Cytomegalovirus (HCMV) | 0.59 µM | [16] |

| Compound 11 | Coxsackievirus B5 (CBV5) | 0.09 µM | [15] |

| Compound 12 | Coxsackievirus B5 (CBV5) | 0.06 µM | [15] |

| Compound 13 | Coxsackievirus B5 (CBV5) | 0.3 µM | [15] |

| Compound 19 | HIV-1 Reverse Transcriptase | 3.1 nM | [15] |

| Nevirapine (Reference) | HIV-1 Reverse Transcriptase | 6.7 nM | [15] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the antiviral activity of a compound.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Culture medium

-

Quinoxalinone derivatives

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Seed host cells in multi-well plates and grow to confluence.

-

Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinoxalinone derivative and agarose or methylcellulose.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the untreated control.

Anti-inflammatory Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoxalinone derivatives are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as:

-

Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.

-

Lipoxygenase (LOX): Inhibition of LOX enzymes can reduce the production of leukotrienes, another class of inflammatory mediators.[17]

-

Cytokine Production: Some derivatives have been shown to decrease the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[18]

-

p38α Mitogen-Activated Protein Kinase (MAPK): Inhibition of this kinase can suppress the production of inflammatory cytokines.[19]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of quinoxalinone derivatives is often evaluated by their ability to inhibit specific enzymes or inflammatory responses.

| Compound/Derivative | Target/Assay | Inhibition/Activity | Reference(s) |

| Compound 4a | p38α MAP kinase | IC50 = 0.042 µM | [20] |

| SB203580 (Reference) | p38α MAP kinase | IC50 = 0.044 µM | [20] |

| Compound 4a | Carrageenan-induced paw edema | 83.61% inhibition | [20] |

| Compound 4d | Carrageenan-induced paw edema | 82.92% inhibition | [20] |

| Diclofenac (Reference) | Carrageenan-induced paw edema | 82.65% inhibition | [20] |

| DEQX | Leukocyte migration & IL-1β/TNF-α reduction | Significant reduction | [18] |

| OAQX | Leukocyte migration & IL-1β/TNF-α reduction | Significant reduction | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Carrageenan solution (1% w/v in saline)

-

Quinoxalinone derivatives

-

Pletysmometer

Procedure:

-

Administer the quinoxalinone derivative or vehicle to the rats orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Anti-inflammatory Signaling Pathway

Caption: Anti-inflammatory action of quinoxalinone derivatives.

Synthesis of Biologically Active Quinoxalinone Derivatives

The synthesis of quinoxalinone derivatives is often achieved through the condensation of o-phenylenediamines with α-keto acids or their esters. Microwave-assisted synthesis has been employed to improve reaction times and yields.

General Synthesis Protocol

A common method for the synthesis of quinoxalin-2(1H)-ones involves the following steps:

-

Condensation: Reaction of a substituted o-phenylenediamine with an α-keto acid (e.g., pyruvic acid) or an α-keto ester (e.g., ethyl pyruvate) in a suitable solvent such as ethanol or acetic acid.

-

Cyclization: The condensation is often followed by cyclization, which can be promoted by heating or under acidic or basic conditions, to form the quinoxalinone ring.

-

Purification: The crude product is then purified by recrystallization or column chromatography.

More advanced and environmentally friendly protocols utilize microwave irradiation or green catalysts to facilitate the synthesis.[3][21][22]

Conclusion

Quinoxalinone derivatives represent a versatile and highly promising class of heterocyclic compounds with a wide array of biological activities. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by robust quantitative data. The ability of these compounds to modulate key biological pathways provides a strong rationale for their continued investigation and development in the field of medicinal chemistry. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating their detailed mechanisms of action to pave the way for the development of novel and effective therapeutic agents.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 10. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

7-Bromoquinoxalin-2(1H)-one: A Versatile Intermediate for the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromoquinoxalin-2(1H)-one is a heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its quinoxalinone core is a prevalent scaffold in a multitude of biologically active compounds, and the presence of a bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions. This strategic functionalization allows for the facile introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and immunology. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a synthetic intermediate, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation of 4-bromo-o-phenylenediamine with an α-keto acid or its equivalent. A widely used and accessible reagent for this transformation is glyoxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-o-phenylenediamine

-

Glyoxylic acid monohydrate

-

Hydrochloric acid (2 M)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-o-phenylenediamine (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

-

To this solution, add glyoxylic acid monohydrate (1.1 eq).

-

Slowly add 2 M hydrochloric acid (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Key Synthetic Transformations of this compound

The bromine atom at the 7-position of the quinoxalinone ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are instrumental in building molecular complexity and accessing a wide range of derivatives with diverse biological activities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents at the 7-position of the quinoxalinone core.

Materials:

-

This compound

-

(4-methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

n-Propanol

-

Water

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and n-propanol. Stir the mixture for 15 minutes to ensure dissolution.

-

To this solution, add palladium(II) acetate (0.016 eq), triphenylphosphine (0.048 eq), 2 M aqueous sodium carbonate (1.3 eq), and deionized water.

-

Heat the solution to reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction by TLC (4:1 hexanes:ethyl acetate)[1].

-

After cooling to room temperature, add water and stir the mixture open to the air for 5 minutes.

-

Dilute the reaction with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with 5% sodium carbonate solution and brine[1].

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford 7-(4-methoxyphenyl)quinoxalin-2(1H)-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 7-amino-quinoxalin-2(1H)-one derivatives, which are key components of many kinase inhibitors.

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq)[2].

-

Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add sodium tert-butoxide (1.4 eq) to the tube.

-

Through the septum, add morpholine (1.2 eq) followed by anhydrous toluene[2].

-

Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous NaCl solution[2].

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford the desired 7-(morpholino)quinoxalin-2(1H)-one.

Data Presentation: Synthesis of 7-Substituted Quinoxalin-2(1H)-one Derivatives

The following tables summarize representative quantitative data for the synthesis of 7-aryl and 7-amino-quinoxalin-2(1H)-one derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Arylboronic Acid | Product | Yield (%) | 1H NMR (δ, ppm) Highlights |

| Phenylboronic acid | 7-Phenylquinoxalin-2(1H)-one | ~98% | 8.18 (dd, 1H), 7.76 (dd, 1H), 7.56 (dd, 2H), 7.33-7.37 (m, 3H)[3] |

| (4-Methylphenyl)boronic acid | 7-(p-Tolyl)quinoxalin-2(1H)-one | ~95% | Aromatic protons, 2.45 (s, 3H, Ar-CH₃)[1] |

| (4-Methoxyphenyl)boronic acid | 7-(4-Methoxyphenyl)quinoxalin-2(1H)-one | ~90% | 8.18 (m, 4H), 7.71-7.75 (m, 2H), 7.05-7.08 (m, 2H), 3.88 (s, 3H, OCH₃) |

| (4-Nitrophenyl)boronic acid | 7-(4-Nitrophenyl)quinoxalin-2(1H)-one | ~90% | 9.36 (s, 1H), 8.40 (s, 1H), 8.11-8.18 (m, 2H), 7.77-7.85 (m, 2H)[1] |

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Amine | Product | Yield (%) | 1H NMR (δ, ppm) Highlights |

| Aniline | 7-(Phenylamino)quinoxalin-2(1H)-one | ~85-95% | Aromatic protons, NH proton |

| Morpholine | 7-(Morpholino)quinoxalin-2(1H)-one | ~80-90% | Aromatic protons, 3.81-3.95 (m, 4H, OCH₂), 3.09-3.22 (m, 4H, NCH₂)[4] |

| Propylamine | 7-(Propylamino)quinoxalin-2(1H)-one | ~65% | Aromatic protons, 3.53 (q, 2H), 1.79-1.70 (m, 2H), 1.04 (t, 3H) |

Application in Drug Discovery: Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

Table 3: Biological Activity of 7-Substituted Quinoxalin-2(1H)-one Derivatives as Kinase Inhibitors

| Derivative | Target Kinase(s) | IC₅₀ (nM) | Reference |

| ST4j (a complex pyrazolone derivative) | JAK2 | 13.00 ± 1.31 | [5][6] |

| ST4j (a complex pyrazolone derivative) | JAK3 | 14.86 ± 1.29 | [5][6] |

| MN390 (an indole derivative) | JAK2 | 19.77 ± 1.24 | [5][7] |

| MN341P (an indole derivative) | JAK2 | 20.19 ± 1.71 | [5][7] |

| Quinoxaline-2-carboxylic acid derivative | Pim-1 | 74 | [3] |

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.

Caption: PI3K/mTOR Signaling Pathway and Inhibition.

Caption: JAK/STAT Signaling Pathway and Inhibition.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key synthetic transformations of this compound.

Caption: Suzuki-Miyaura Coupling Workflow.

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent kinase inhibitors underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutics.

References

- 1. heteroletters.org [heteroletters.org]

- 2. benchchem.com [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. rsc.org [rsc.org]

- 5. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxalinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalinone core, a heterocyclic scaffold composed of fused benzene and pyrazinone rings, has emerged as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a vast array of derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical development of quinoxalinone compounds, detailing seminal synthetic methodologies, key milestones in the elucidation of their biological functions, and their evolution into promising therapeutic agents. This document includes detailed experimental protocols for the synthesis and biological evaluation of quinoxalinone derivatives, a compilation of quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways modulated by this important class of compounds.

A Historical Perspective: From Synthesis to Biological Significance

The journey of quinoxalinone compounds began with the initial synthesis of the parent quinoxaline ring system. In 1884, German chemist O. Hinsberg reported the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, a reaction that would become a fundamental method for constructing this heterocyclic framework. While early studies focused on the synthesis and chemical characterization of these novel structures, the therapeutic potential of the oxidized form, quinoxalinones, was not immediately recognized.